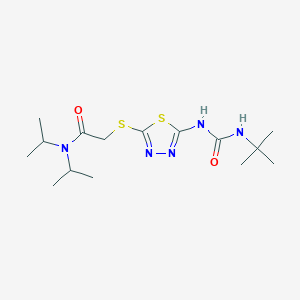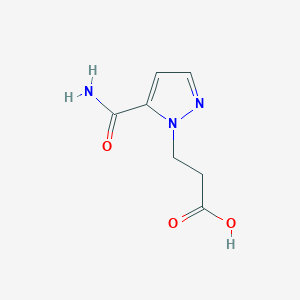
3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(5-Carbamoyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9N3O3. It has an average mass of 183.165 Da and a monoisotopic mass of 183.064392 Da .
Synthesis Analysis
The synthesis of 3-carbamoylpropanoic acid derivatives has been described in the literature. These compounds have been evaluated as human Prolyl Hydroxylase Domain (PHD-2) inhibitors. Derivatives with a 3-carbamoylpropanoic acids-containing benzoxazole moiety are inhibitors of PHD-2 with IC50 values of 2.24 μM and 1.32 μM, respectively .Molecular Structure Analysis
The molecular structure of “3-(5-Carbamoyl-1H-pyrazol-1-yl)propanoic acid” consists of a pyrazole ring attached to a propanoic acid group. The pyrazole ring contains two nitrogen atoms and three carbon atoms .科学的研究の応用
Inhibitor of Human Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain Enzymes
The compound is being evaluated as an inhibitor of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of HIF, a transcription factor that mediates adaptive responses to hypoxia. Inhibitors of these enzymes are of interest for the treatment of anemia and other hypoxia-related diseases .
Treatment of Hypoxia-Related Diseases
The compound’s potential as a PHD inhibitor also makes it a candidate for the treatment of hypoxia-related diseases . Hypoxia, a condition characterized by a decrease in oxygen supply to tissues, induces major adaptive responses mediated by HIF . By inhibiting PHD enzymes, the compound could potentially stabilize HIF-α subunits, leading to the upregulation of multiple genes and thus helping to counteract the effects of hypoxia .
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives . For example, derivatives with a 3-carbamoylpropanoic acids-containing benzoxazole moiety have been synthesized and evaluated as PHD-2 inhibitors . These derivatives have shown inhibitory activity against PHD-2, with IC50 values of 2.24 μM and 1.32 μM, respectively .
Antimicrobial Potential
While not directly related to “3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid”, compounds with similar structures, such as imidazole-containing compounds, have shown antimicrobial potential . It’s possible that further research could reveal similar properties in “3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid” or its derivatives.
Drug Development
Again, while not directly related to “3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid”, compounds with similar structures, such as imidazole-containing compounds, have been used in the development of new drugs . This suggests that “3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid” could potentially be used in a similar manner.
Biological and Clinical Applications
Compounds with similar structures, such as indole derivatives, have diverse biological and clinical applications . This suggests that “3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid” could potentially have a wide range of applications in biological research and clinical practice.
将来の方向性
The future directions for research on “3-(5-Carbamoyl-1H-pyrazol-1-yl)propanoic acid” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the interest in developing human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) inhibitors for the treatment of anemia and other hypoxia-related diseases , this compound could be of interest for future research in these areas.
特性
IUPAC Name |
3-(5-carbamoylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-7(13)5-1-3-9-10(5)4-2-6(11)12/h1,3H,2,4H2,(H2,8,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORZNTUTHDVBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)

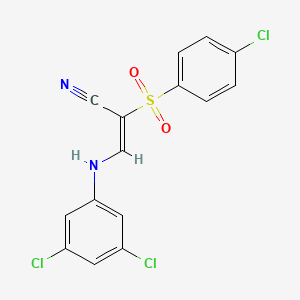
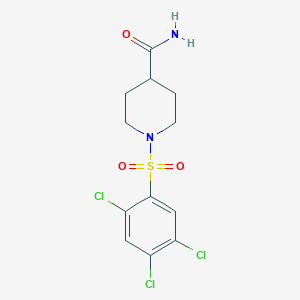
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)
![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)
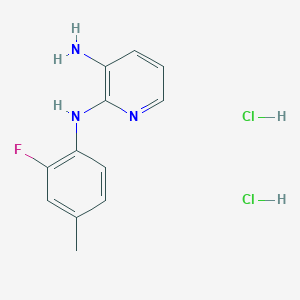
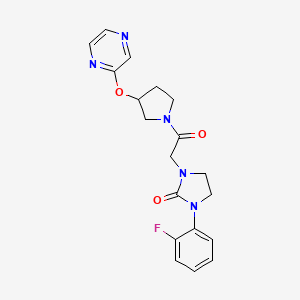
![N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2691386.png)
![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2691387.png)
